molecular formula C28H32N2O5 B10793386 17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3'-methoxy)benzamido]morphinan

17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3'-methoxy)benzamido]morphinan

Cat. No.: B10793386
M. Wt: 476.6 g/mol
InChI Key: MCVSUAXKBBAXPV-UHFFFAOYSA-N
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Description

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-methoxy)benzamido]morphinan is a synthetic compound that belongs to the morphinan class of opioids. This compound is known for its interaction with opioid receptors, particularly the mu (μ) and kappa (κ) opioid receptors. It has been studied for its potential therapeutic applications, especially in the context of pain management and opioid addiction treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-methoxy)benzamido]morphinan involves several steps, starting from naltrexone or similar morphinan derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-methoxy)benzamido]morphinan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .

Scientific Research Applications

    Chemistry: As a tool for studying opioid receptor interactions and developing new opioid receptor ligands.

    Biology: For understanding the molecular mechanisms of opioid receptor activation and signaling.

    Medicine: As a potential therapeutic agent for pain management, opioid addiction treatment, and gastrointestinal motility disorders.

    Industry: In the development of new pharmaceuticals targeting opioid receptors

Mechanism of Action

The compound exerts its effects primarily through interaction with the mu (μ) and kappa (κ) opioid receptors. It acts as an agonist at these receptors, leading to the activation of downstream signaling pathways that result in analgesic effects. The molecular targets include G-protein coupled receptors (GPCRs) and various intracellular signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-methoxy)benzamido]morphinan is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike naltrexone and naloxone, which are primarily antagonists, this compound exhibits dual agonist activity at both mu and kappa opioid receptors, making it a valuable tool for studying opioid receptor pharmacology and developing new therapeutic agents .

Properties

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-methoxybenzamide

InChI

InChI=1S/C28H32N2O5/c1-34-19-4-2-3-18(13-19)26(32)29-20-9-10-28(33)22-14-17-7-8-21(31)24-23(17)27(28,25(20)35-24)11-12-30(22)15-16-5-6-16/h2-4,7-8,13,16,20,22,25,31,33H,5-6,9-12,14-15H2,1H3,(H,29,32)

InChI Key

MCVSUAXKBBAXPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O

Origin of Product

United States

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